

An In-depth Technical Guide on the Discovery and Development of ML67-33

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Compound of Interest

Compound Name: ML67-33

Cat. No.: B15587283

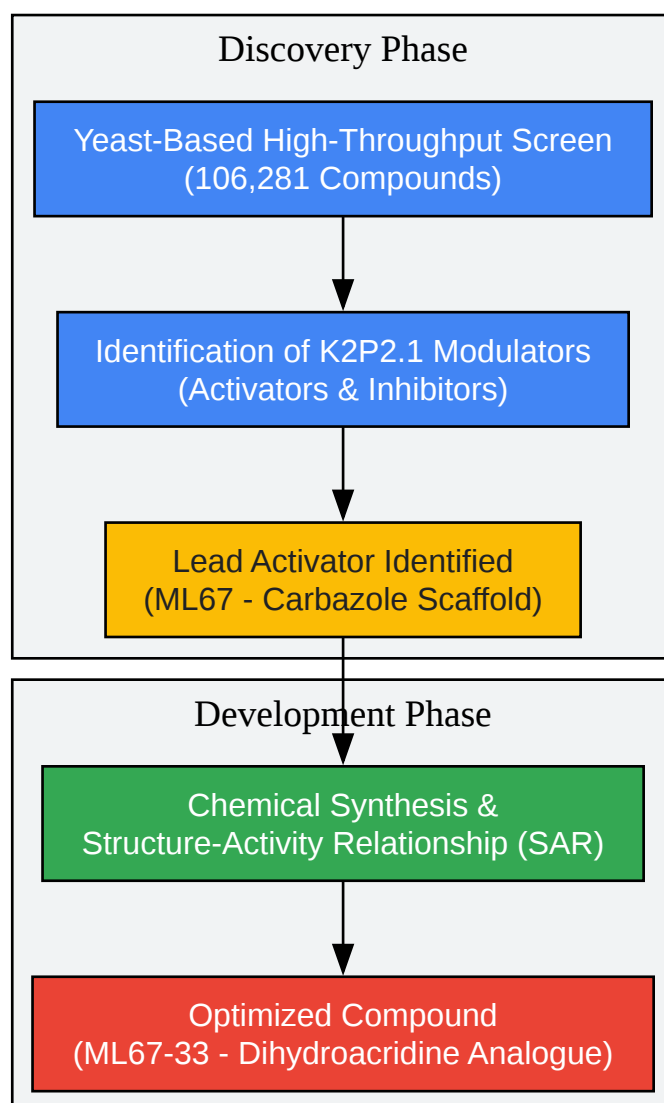
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This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of **ML67-33**, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Lead Identification

The discovery of **ML67-33** originated from a large-scale, yeast-based high-throughput screening campaign designed to identify modulators of the mammalian K2P channel, K2P2.1 (also known as TREK-1).^[1] This innovative approach circumvented the challenges posed by the "leak" nature of K2P currents in traditional electrophysiology-based screening.^[1]

A library of 106,281 small molecules was screened using a simple, growth-based functional readout in a genetically modified *Saccharomyces cerevisiae* strain.^{[1][2]} This screen successfully identified several new activators and inhibitors of K2P2.1.^[1] Among the initial activator "hits" was a compound named ML67, which featured a carbazole-based scaffold.^[1] Subsequent structure-activity relationship (SAR) studies and chemical synthesis efforts were initiated from this lead scaffold, ultimately leading to the development of the optimized dihydroacridine analogue, **ML67-33**.^[1]



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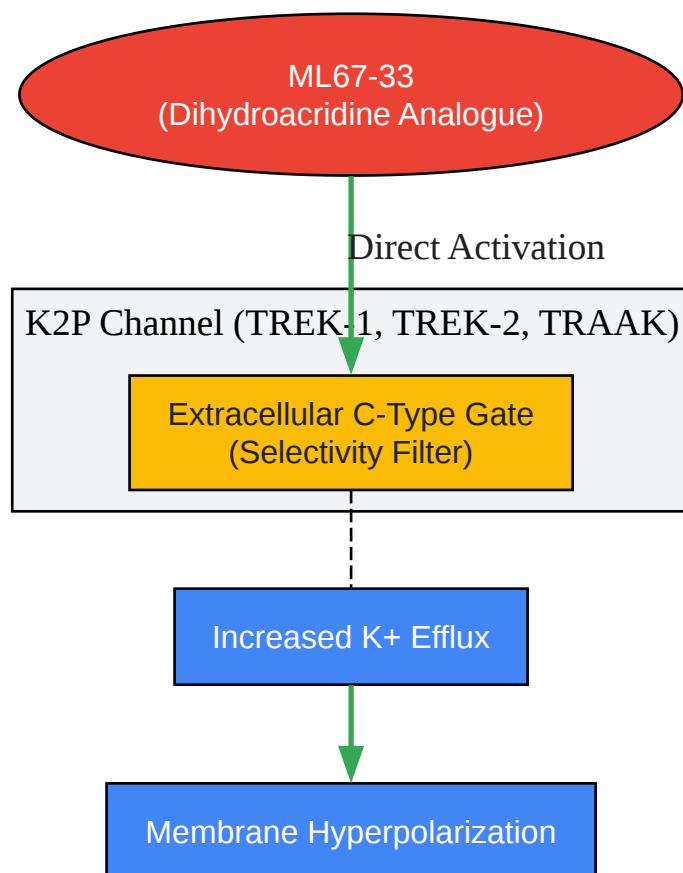
Figure 1: Discovery and development workflow for **ML67-33**.

Mechanism of Action

ML67-33 functions as a potent, reversible activator of specific K2P potassium channels.[1] Its mechanism is novel and distinct from other known K2P modulators.[1] Biophysical studies have demonstrated that **ML67-33** acts directly on the channel protein.[1]

The compound's primary mode of action involves the activation of the extracellular, selectivity filter-based "C-type gate," which is the core gating apparatus for the channel.[1][3] This direct interaction increases the channel's open probability, leading to an enhanced potassium efflux

and consequent membrane hyperpolarization. Experiments using excised membrane patches confirmed that the action of **ML67-33** is independent of cytosolic proteins and does not involve altering the trafficking of the channel to the cell membrane.[1]



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Figure 2: Signaling pathway for **ML67-33** activation of K2P channels.

Quantitative Data and Selectivity Profile

ML67-33 demonstrates selectivity for the temperature- and mechano-sensitive members of the K2P family, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][4] It has no significant effect on more distantly related K2P channels such as K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), or K2P18.1 (TRESK).[1]

Table 1: Potency and Efficacy of **ML67-33** on K2P Channels

Channel Target	Expression System	EC50 (μM)	Emax (Fold Activation)
K2P2.1 (TREK-1)	Xenopus Oocytes	36.3 ± 1.1	11.1 ± 0.4
K2P2.1 (TREK-1)	HEK-293T Cells	9.7 ± 1.2	11.4 ± 1.1
K2P10.1 (TREK-2)	Xenopus Oocytes	30.2 ± 1.4	11.4 ± 1.8
K2P4.1 (TRAAK)	Xenopus Oocytes	27.3 ± 1.18	14.7 ± 1.12

Data sourced from Bagriantsev et al., 2013.[\[1\]](#)

Table 2: Selectivity Profile of **ML67-33**

Channel Family	Channel Subtype	Effect
K2P (TREK Subfamily)	K2P2.1 (TREK-1)	Activation
	K2P10.1 (TREK-2)	Activation
	K2P4.1 (TRAAK)	Activation
K2P (TASK Subfamily)	K2P3.1 (TASK-1)	No Effect
	K2P9.1 (TASK-3)	No Effect
K2P (TALK Subfamily)	K2P5.1 (TASK-2)	No Effect
K2P (Other)	K2P18.1 (TRESK)	No Effect
Kv Channel	Kv7.2 (KCNQ2)	No Effect

Data sourced from Bagriantsev et al., 2013.[\[1\]](#)

Table 3: Physicochemical Properties of **ML67-33**

Property	Value
Molecular Weight	374.27 g/mol [4]
Chemical Formula	C18H17Cl2N5[4]
CAS Number	1443290-89-8[4]
Purity	≥98% (HPLC)[4]
Solubility	Soluble to 100 mM in DMSO[4]

| Storage | Store at -20°C[4] |

Experimental Protocols

The characterization of **ML67-33** involved a series of detailed molecular biology and electrophysiology experiments.

4.1 High-Throughput Functional Screen

- Yeast Strain: *Saccharomyces cerevisiae* strain SGY1528, engineered to be dependent on potassium influx through a heterologously expressed mammalian K2P channel for growth in low-potassium media.[1][3]
- Expression Vector: Murine K2P2.1 was cloned into a pYES2-MET25 plasmid for expression in yeast.[1][3]
- Protocol: The transformed yeast was exposed to compounds from the small molecule library. Cell viability and growth, which are proportional to channel activity, were quantified using a Resazurin (Alamar Blue) assay with fluorescence measured at 560 nm excitation and 590 nm emission.[1][3]

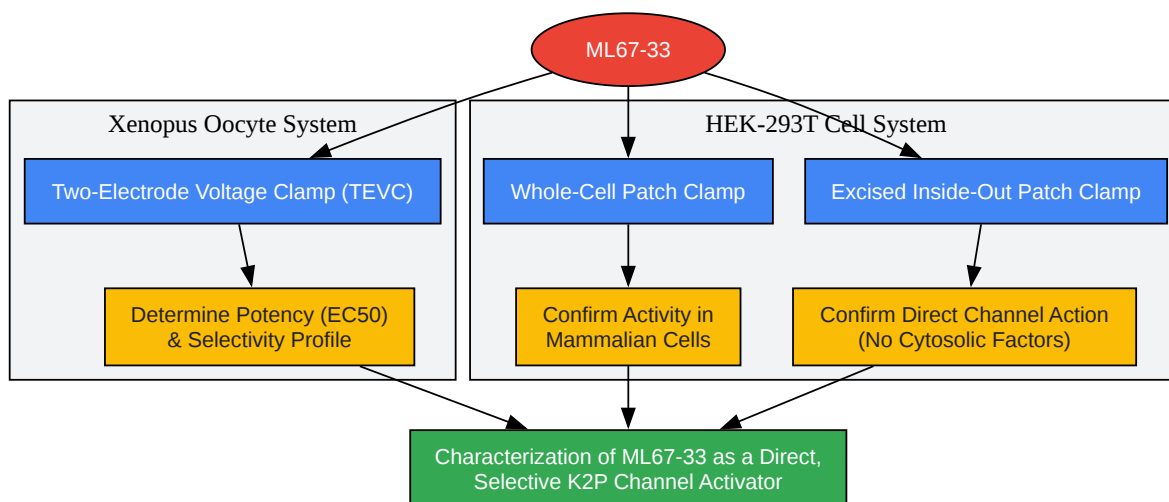
4.2 Electrophysiology

- Two-Electrode Voltage Clamp (TEVC):
 - System: *Xenopus laevis* oocytes.[1]

- Protocol: Murine K2P channel cRNA was injected into oocytes.[1] After incubation, whole-cell currents were recorded in response to voltage ramps (e.g., -150 to +50 mV) from a holding potential of -80 mV.[3] **ML67-33** was bath-applied at various concentrations to determine dose-response relationships.[1]
- Whole-Cell and Excised Patch Clamp:
 - System: Mammalian HEK-293T cells.[1]
 - Protocol: Cells were transiently transfected with plasmids (e.g., IRES-GFP) containing the K2P channel gene.[1][3] For whole-cell recordings, currents were measured in response to voltage steps to assess the effect of **ML67-33**. [1] For excised inside-out patch recordings, a small patch of membrane was isolated to directly test the compound's effect on the channel without intracellular factors.[1]

4.3 Data Analysis

- Dose-response curves from electrophysiology data were fitted with a modified Hill equation to determine the half-maximal effective concentration (EC50) and the maximum effect (Emax).[1][3]
- The equation used is: $I = I_{\min} + (I_{\max} - I_{\min}) / (1 + 10^{((\text{LogEC50} - \text{Log}[C]) * H))}$ where [C] is the compound concentration and H is the Hill coefficient.[1][3]



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Figure 3: Experimental workflow for the characterization of **ML67-33**.

Conclusion

The development of **ML67-33** represents a significant advancement in the pharmacology of K2P channels.[1] Originating from a high-throughput yeast-based screen and refined through medicinal chemistry, **ML67-33** is a selective activator of the TREK/TRAAK subfamily of channels.[1] Its unique mechanism, involving direct activation of the extracellular C-type gate, provides a valuable chemical probe for studying the physiology and pathophysiology of these channels.[1] The detailed experimental protocols and quantitative data presented herein underscore its utility as a tool for researchers investigating neuronal excitability, pain, and neuroprotection, where TREK channels are known to play a crucial role.[1][4]

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